molecular formula C6H10N2O2 B2913608 diethyl N-cyanocarbonimidate CAS No. 17686-46-3

diethyl N-cyanocarbonimidate

Cat. No.: B2913608
CAS No.: 17686-46-3
M. Wt: 142.158
InChI Key: TWUGFCKFSMKNDS-UHFFFAOYSA-N
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Description

Diethyl N-cyanocarbonimidate is an organic compound with the molecular formula C_7H_12N_2O_2 It is a derivative of cyanocarbonimidate, characterized by the presence of two ethyl groups attached to the nitrogen atom

Biochemical Analysis

Biochemical Properties

It has been found that related compounds, such as N-Cyanocarbonimidate, react with hydroxylamine to produce oxadiazole derivatives . This suggests that Diethyl N-cyanocarbonimidate may also interact with enzymes and proteins that mediate or catalyze similar reactions.

Molecular Mechanism

It is known that related compounds can undergo reactions to form oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl N-cyanocarbonimidate can be synthesized through the reaction of diethylamine with cyanogen chloride. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to prevent decomposition. The general reaction is as follows:

C2H5NH2+ClCNC2H5NHCN+HCl\text{C}_2\text{H}_5\text{NH}_2 + \text{ClCN} \rightarrow \text{C}_2\text{H}_5\text{NHCN} + \text{HCl} C2​H5​NH2​+ClCN→C2​H5​NHCN+HCl

The product, this compound, is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the reaction parameters such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl N-cyanocarbonimidate undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines to form substituted ureas.

    Hydrolysis: Reacts with water to produce diethylamine and cyanic acid.

    Cyclization: Forms heterocyclic compounds when reacted with appropriate reagents.

Common Reagents and Conditions

    Amines: Used in nucleophilic substitution reactions to form urea derivatives.

    Water: Used in hydrolysis reactions.

    Hydroxylamine: Reacts to form oxadiazoles.

Major Products Formed

    Substituted Ureas: Formed from nucleophilic substitution reactions.

    Cyanic Acid: Formed from hydrolysis.

    Oxadiazoles: Formed from reactions with hydroxylamine.

Scientific Research Applications

Diethyl N-cyanocarbonimidate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of heterocyclic compounds such as oxadiazoles and triazoles.

    Pharmaceuticals: Potential use in the development of new drugs due to its reactivity and ability to form bioactive compounds.

    Material Science: Used in the preparation of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl N-cyanocarbonimidate
  • Dimethyl N-cyanocarbonimidate
  • Ethyl N-cyanocarbamate

Uniqueness

Diethyl N-cyanocarbonimidate is unique due to its specific reactivity and the presence of two ethyl groups, which influence its chemical behavior and potential applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of products formed.

Properties

IUPAC Name

diethoxymethylidenecyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-3-9-6(8-5-7)10-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUGFCKFSMKNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NC#N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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